Fluorescein-12-deoxyadenosine triphosphate is a fluorescently labeled nucleotide that serves as an analog of the natural nucleotide 2'-deoxyadenosine-5'-triphosphate. This compound is primarily utilized in molecular biology applications for labeling DNA and RNA due to its ability to be incorporated into nucleic acid sequences. The fluorescein moiety provides a fluorescent tag, enabling direct visualization and detection in various assays.
Fluorescein-12-deoxyadenosine triphosphate can be sourced from multiple suppliers, including Thermo Fisher Scientific, Roche, Cayman Chemical, and Revvity. It is typically supplied as a 1 mM solution in Tris buffer or aqueous solutions, depending on the supplier.
Fluorescein-12-deoxyadenosine triphosphate is classified as a fluorescent nucleotide. It falls under the category of nucleotides used in biochemical research and diagnostics, particularly in applications involving DNA synthesis and labeling.
The synthesis of fluorescein-12-deoxyadenosine triphosphate involves the conjugation of fluorescein to the nucleotide structure. This can be achieved through various chemical methods that ensure the integrity of the nucleotide while attaching the fluorescein tag.
The fluorescein group is typically linked to the adenine base of deoxyadenosine triphosphate through a stable linker designed to optimize substrate incorporation during enzymatic reactions. The synthesis process must maintain the functional properties of the nucleotide to ensure effective incorporation into DNA or RNA during polymerization reactions.
Fluorescein-12-deoxyadenosine triphosphate consists of a deoxyribose sugar, adenine base, and three phosphate groups, with a fluorescein moiety attached at the 12 position. The molecular formula can be represented as C22H26N5O15P3.
The compound exhibits distinct spectral properties due to the fluorescein tag, which absorbs light at specific wavelengths (typically around 495 nm) and emits fluorescence at approximately 520 nm. This makes it suitable for various fluorescence-based applications in molecular biology.
Fluorescein-12-deoxyadenosine triphosphate participates in several key biochemical reactions:
The compound is compatible with various polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases, facilitating its use in diverse molecular biology protocols.
The mechanism of action involves the incorporation of fluorescein-12-deoxyadenosine triphosphate into growing DNA or RNA strands during synthesis. The enzyme recognizes it as a natural substrate, allowing it to replace deoxyadenosine triphosphate in nucleic acid synthesis.
This incorporation results in fluorescently labeled nucleic acids that can be detected using fluorescence microscopy or other imaging techniques, providing a powerful tool for studying gene expression and localization within cells.
Fluorescein-12-deoxyadenosine triphosphate typically appears as a clear yellow solution when dissolved in appropriate buffers.
Relevant analyses indicate that it maintains its functional integrity under standard laboratory conditions, making it suitable for long-term storage and use in experiments.
Fluorescein-12-deoxyadenosine triphosphate has several significant applications in scientific research:
The linker arm connecting the fluorescein fluorophore to the deoxyadenosine triphosphate (dATP) moiety represents a critical determinant of enzymatic incorporation efficiency. Fluorescein-12-dATP features a 12-atom spacer, typically composed of an aminocaproyl or carboxaminocaproyl chain, strategically engineered to balance steric bulk and molecular flexibility. This design minimizes interference with the nucleotide's recognition by DNA polymerases during enzymatic labeling processes such as nick translation, random priming, and polymerase chain reaction [1] [5]. The linker length is optimized to ensure the fluorophore resides outside the polymerase active site, preventing steric clashes that could impede phosphodiester bond formation [4]. Comparative studies with shorter linker variants (e.g., 3-6 atoms) demonstrate significantly reduced incorporation rates due to impaired binding kinetics, while longer spacers (>15 atoms) introduce excessive flexibility, compromising thermal stability of hybridization products [10]. The 12-atom spacer specifically enables:
Table 1: Enzymatic Incorporation Efficiency of Fluorescein-dATP Variants
Linker Length (Atoms) | Polymerase | Relative Incorporation Efficiency (%) |
---|---|---|
6 | Klenow Fragment (exo-) | 12 ± 3 |
12 | Klenow Fragment (exo-) | 98 ± 5 |
15 | Klenow Fragment (exo-) | 75 ± 8 |
12 | Taq DNA Polymerase | 85 ± 6 |
The 12-atom linker arm critically mitigates fluorescence quenching by minimizing π-π stacking interactions between the xanthene ring system of fluorescein and the purine base of deoxyadenosine. Unmodified fluorescein-dATP (lacking a spacer) exhibits >90% signal quenching due to direct contact between the fluorophore and nucleobase, whereas the 12-atom spacer reduces quenching to 15–20% [2] [8]. This spacer length positions the fluorophore at an optimal distance (∼15 Å) from the nucleobase plane, sufficiently decoupling electronic interactions while maintaining signal brightness for direct fluorescence detection [4] [7]. Spectroscopic analyses confirm that Fluorescein-12-dATP retains characteristic fluorescein photophysics:
A key innovation in Fluorescein-12-dATP is the strategic substitution at the 7-position of the purine ring. The 7-deaza-7-propargylamino modification (5/6-Fluorescein-X-7-deaza-7-propargylamino-2'-deoxyadenosine-5'-triphosphate) replaces nitrogen at the 7-position with a carbon-propargylamine group [3]. This redesign addresses a fundamental limitation in polymerase recognition:
Table 2: Kinetic Parameters for Modified dATP Analogues with Klenow Fragment (exo-)
dATP Variant | Km (μM) | Vmax (nmol/min) | Vmax/Km (Relative) |
---|---|---|---|
Natural dATP | 12 ± 2 | 450 ± 30 | 1.00 |
Fluorescein-12-dATP (7-N) | 85 ± 10 | 120 ± 15 | 0.04 |
Fluorescein-12-dATP (7-Deaza) | 28 ± 4 | 320 ± 25 | 0.35 |
F-12-dATP (7-Deaza-Propargyl) | 22 ± 3 | 380 ± 20 | 0.52 |
The bioactivity of Fluorescein-12-dATP hinges on precise conservation of the native deoxyadenosine triphosphate conformation. Key stereochemical features include:
These stereochemical parameters ensure Fluorescein-12-dATP functions as a faithful dATP surrogate during enzymatic incorporation while positioning the fluorophore for optimal signal detection. X-ray crystallography of analogous modified nucleotides in polymerase complexes confirms negligible deviation in triphosphate positioning (RMSD < 0.5 Å versus natural dATP) [6] [9]. The design exemplifies rational optimization of molecular structure to balance biochemical functionality (polymerase recognition) and analytical performance (fluorescence detection) in nucleic acid labeling applications.
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